molecular formula C26H26N4 B11209752 N-[2-(cyclohex-1-en-1-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-[2-(cyclohex-1-en-1-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11209752
M. Wt: 394.5 g/mol
InChI Key: ONZVFAWGCQFRID-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a pyrrolo[2,3-d]pyrimidine core, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its combination of a cyclohexene ring, a pyrrolo[2,3-d]pyrimidine core, and two phenyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications .

Properties

Molecular Formula

C26H26N4

Molecular Weight

394.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H26N4/c1-4-10-20(11-5-1)16-17-27-25-24-23(21-12-6-2-7-13-21)18-30(26(24)29-19-28-25)22-14-8-3-9-15-22/h2-3,6-10,12-15,18-19H,1,4-5,11,16-17H2,(H,27,28,29)

InChI Key

ONZVFAWGCQFRID-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC2=C3C(=CN(C3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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